Product packaging for Dyphylline nicotinate(Cat. No.:CAS No. 80181-40-4)

Dyphylline nicotinate

Cat. No.: B1203811
CAS No.: 80181-40-4
M. Wt: 359.34 g/mol
InChI Key: BOCRQEFIMUCXEE-UHFFFAOYSA-N
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Description

Historical Context of Xanthine (B1682287) Derivative Research

The study of xanthine derivatives has been a pivotal area of pharmacological research for over a century. Xanthines are a class of alkaloids naturally found in various plants and are components of common beverages like coffee, tea, and chocolate. wikipedia.org The parent compound, xanthine, is a purine (B94841) base found in most human body tissues and fluids. tandfonline.com

The history of this class of compounds in medicine began in the 19th century with the isolation of caffeine (B1668208) in 1820. nih.gov This was followed by the identification of theophylline (B1681296) from tea leaves in 1888 by German biologist Albrecht Kossel. wikipedia.orgcaymanchem.com Initially, theophylline was used clinically as a diuretic. wikipedia.orgcaymanchem.com Its bronchodilatory effects were discovered later, and by the mid-20th century, it had become a key treatment for asthma. wikipedia.orgcaymanchem.com

The primary mechanism of action for many xanthine derivatives involves the inhibition of phosphodiesterases (PDEs), enzymes that break down intracellular signaling molecules like cyclic adenosine (B11128) monophosphate (cAMP). universiteitleiden.nlmdpi.com By inhibiting PDEs, xanthines increase cAMP levels, leading to smooth muscle relaxation, which is particularly beneficial in the airways. universiteitleiden.nl They also act as antagonists of adenosine receptors, which contributes to their stimulant effects. tandfonline.comuniversiteitleiden.nl This dual mechanism of action has made xanthines a versatile scaffold for drug development, leading to the synthesis of numerous derivatives with varied pharmacological profiles. researchgate.net

Evolution of Dyphylline (B1671006) Investigations in Academic Literature

Dyphylline, also known as diprophylline, is a synthetic derivative of theophylline. nih.govlookchem.com It is structurally distinct from theophylline as it is a 7-(2,3-dihydroxypropyl) derivative and, unlike many other theophylline-related drugs, it is not a salt and is not metabolized to theophylline in the body. rxlist.comdrugbank.com This key difference means its pharmacokinetic profile is not significantly influenced by factors affecting liver function, which can be an advantage over theophylline. drugbank.com

Historically, dyphylline has been investigated and used primarily for its bronchodilator properties in the management of asthma and chronic obstructive pulmonary disease (COPD). nih.govbpsbioscience.comwehi.edu.au Its mechanism of action is similar to other xanthines, involving the inhibition of phosphodiesterase and antagonism of adenosine receptors, leading to the relaxation of bronchial smooth muscle. nih.govbpsbioscience.com Clinical studies have compared its efficacy to theophylline, noting that while it is effective, higher doses may be required to achieve similar bronchodilatory effects. ox.ac.uk

In recent years, research on dyphylline has expanded beyond its traditional use as a bronchodilator. The evolution of scientific techniques and a deeper understanding of molecular pathways have opened new avenues for investigation.

Interactive Table: Key Properties of Dyphylline

Property Value Source
IUPAC Name 7-(2,3-dihydroxypropyl)-1,3-dimethylpurine-2,6-dione nih.gov
Molecular Formula C10H14N4O4 guidechem.com
Molar Mass 254.24 g/mol nih.govguidechem.com
Primary Mechanism Phosphodiesterase inhibitor, Adenosine receptor antagonist caymanchem.comlookchem.combpsbioscience.com
Traditional Use Bronchodilator for asthma and COPD nih.govbpsbioscience.comwehi.edu.au

Positioning of Dyphylline Nicotinate (B505614) within Current Research Paradigms

The current research paradigm in medicinal chemistry often involves repurposing existing drugs for new indications or creating derivatives to enhance efficacy or target specific pathways. universiteitleiden.nlnih.govdrugbank.com Dyphylline and its ester, dyphylline nicotinate, fit within this modern approach.

This compound as a Prodrug Concept: this compound is the ester of dyphylline and nicotinic acid. The formation of such an ester can be considered a prodrug strategy. Prodrugs are inactive or less active molecules that are converted into the active parent drug in the body. A 1985 study explored the synthesis and characterization of various mono- and diesters of dyphylline as potential prodrugs to prolong its duration of action, although this particular study did not include the nicotinate ester. nih.gov More recently, a 2020 study reported a chemoenzymatic method for the synthesis of enantiomerically enriched dyphylline and xanthinol (B1682289) nicotinate, a structurally related compound. rxlist.com This research highlights the ongoing interest in creating specific stereoisomers of these compounds, which can have different pharmacological activities.

Emerging Research Areas for the Dyphylline Scaffold:

Antiviral Applications: A significant recent development has been the investigation of dyphylline as a potential broad-spectrum antiviral agent. A 2022 study identified dyphylline as an inhibitor of the main protease (Mpro) of several human coronaviruses, including SARS-CoV-2. rxlist.com By blocking this essential viral enzyme, dyphylline was shown to inhibit viral replication in cell culture models. rxlist.com This positions the dyphylline scaffold as a candidate for repurposing in the fight against viral diseases.

Antibacterial Potential: Another novel area of research has explored the antibacterial properties of dyphylline. A 2022 study investigated the formation of an inclusion complex between dyphylline and β-cyclodextrin. ox.ac.uk This complexation was found to significantly enhance the antibacterial activity of dyphylline, particularly against Gram-negative bacteria like Escherichia coli. ox.ac.uk This research opens the possibility of developing new antibacterial formulations based on dyphylline.

The investigation into this compound specifically is less extensive in publicly available literature compared to its parent compound. However, its existence and the research into related nicotinic acid esters like xanthinol nicotinate suggest its place within a research paradigm focused on creating derivatives of established drugs to improve their therapeutic profiles. wikipedia.org The broader, recent research into new applications for the dyphylline scaffold in antiviral and antibacterial therapies indicates a renewed scientific interest in this versatile xanthine derivative.

Interactive Table: Recent Research Findings on the Dyphylline Scaffold

Research Area Finding Investigated Compound Year of Study Source
Antiviral Inhibition of main protease (Mpro) in human coronaviruses, including SARS-CoV-2. Dyphylline 2022 rxlist.com
Antibacterial Enhanced activity against Gram-negative bacteria when complexed with β-cyclodextrin. Dyphylline 2022 ox.ac.uk
Synthesis Chemoenzymatic route to produce enantiomerically enriched compounds. Dyphylline and Xanthinol Nicotinate 2020 rxlist.com
Prodrugs Synthesis of various esters to potentially prolong the duration of action. Dyphylline Esters 1985 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H17N5O5 B1203811 Dyphylline nicotinate CAS No. 80181-40-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-(1,3-dimethyl-2,6-dioxopurin-7-yl)-2-hydroxypropyl] pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O5/c1-19-13-12(14(23)20(2)16(19)25)21(9-18-13)7-11(22)8-26-15(24)10-4-3-5-17-6-10/h3-6,9,11,22H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOCRQEFIMUCXEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(COC(=O)C3=CN=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001001079
Record name 3-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-2-hydroxypropyl pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001001079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.34 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80181-40-4
Record name Dyphylline nicotinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080181404
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-2-hydroxypropyl pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001001079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Chemical Modification Research of Dyphylline

Established Synthetic Pathways for Dyphylline (B1671006) Production

The conventional and most established method for producing dyphylline involves the direct alkylation of theophylline (B1681296). Theophylline possesses an acidic proton at the N-7 position of the imidazole (B134444) ring, which can be removed by a base to form a nucleophilic anion. This anion is then reacted with an appropriate three-carbon electrophile to introduce the dihydroxypropyl side chain.

A common industrial synthesis involves reacting theophylline with a base, such as sodium hydroxide (B78521) or potassium hydroxide, in a suitable solvent. lookchem.com Once the theophylline salt is formed, an alkylating agent like 1-chloro-2,3-propanediol (3-chloropropane-1,2-diol) is added to the mixture. lookchem.com The reaction proceeds via a nucleophilic substitution mechanism, where the theophyllinate anion displaces the chloride ion, forming the N-7 substituted product, dyphylline. The final product is then purified, typically by recrystallization from a solvent such as alcohol. lookchem.com

An alternative, closely related pathway uses glycidol (B123203) (2,3-epoxy-1-propanol) as the alkylating agent. In this method, the theophylline anion attacks one of the carbon atoms of the epoxide ring, leading to ring-opening and the formation of the 7-(2,3-dihydroxypropyl) side chain.

Novel Approaches and Methodological Advancements in Dyphylline Synthesis

Recent research has focused on developing more sophisticated synthetic methods that offer greater control over stereochemistry and align with the principles of green chemistry.

The 2,3-dihydroxypropyl side chain of dyphylline contains a chiral center at the C-2' position, meaning dyphylline can exist as two distinct enantiomers, (R)- and (S)-dyphylline. Conventional synthesis produces a racemic mixture (an equal mixture of both enantiomers). However, pharmacological activities of chiral drugs often reside in only one enantiomer, while the other may be inactive or contribute to undesirable effects.

A significant advancement in this area is the development of a chemoenzymatic route to produce enantiomerically enriched dyphylline. lookchem.com This process does not create the final dyphylline molecule stereoselectively but instead resolves a racemic precursor, allowing for the separation of enantiomers early in the synthesis. The key step involves the enantioselective kinetic resolution of a racemic chlorohydrin acetate (B1210297) intermediate, specifically 1-chloro-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propan-2-yl acetate.

This resolution is achieved using an immobilized lipase (B570770) B from Candida antarctica (CAL-B) in a mixture of acetonitrile (B52724) and methanol. The enzyme selectively catalyzes the methanolysis of one enantiomer of the acetate precursor, allowing the separation of the faster-reacting ester from the unreacted, slower-reacting one. This biocatalytic system yields the key chlorohydrin intermediate with a high enantiomeric excess (ee), which is then converted into enantioenriched (R)-(-)-dyphylline. lookchem.com

Table 1: Chemoenzymatic Kinetic Resolution for Dyphylline Precursor Synthesis

Parameter Value Reference
Enzyme Lipase B from Candida antarctica (CAL-B) lookchem.com
Reaction Enantioselective methanolysis of a racemic chlorohydrin acetate lookchem.com
Product Key chlorohydrin intermediate lookchem.com
Enantiomeric Excess (ee) 71% lookchem.com
Yield 38% lookchem.com
Final Product (R)-(-)-diprophylline (dyphylline) lookchem.com

The integration of green chemistry principles into pharmaceutical manufacturing is a growing priority aimed at reducing waste, minimizing energy consumption, and eliminating hazardous substances. In the context of dyphylline and related xanthine (B1682287) derivatives, microwave-assisted organic synthesis (MAOS) has emerged as a prominent green technology. researchgate.netpsu.eduresearchgate.net

Microwave irradiation can dramatically accelerate reaction rates, often reducing reaction times from hours to mere minutes compared to conventional heating methods. psu.eduresearchgate.net This efficiency leads to significant energy savings. Furthermore, these reactions can often be conducted in more environmentally benign solvents, including water. researchgate.net Research has demonstrated the use of dyphylline itself as a ligand in microwave-assisted, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions performed in water, showcasing the compatibility of the compound with green chemistry protocols. researchgate.net

Another key step in the synthesis of many xanthine scaffolds is the closure of the imidazole ring to form the final purine (B94841) structure. A microwave-assisted procedure using triethyl orthoformate has been shown to accomplish this transformation efficiently, even on a gram scale, with substantially shorter reaction times and simplified product workup, aligning with the goals of sustainable chemical synthesis. psu.eduresearchgate.net

Research on Dyphylline Derivatives and Analogues for Enhanced Research Tools

Chemical modification of the dyphylline scaffold is a key strategy for developing novel compounds. These derivatives and analogues serve as valuable research tools for probing biological systems and for structure-activity relationship studies.

The structure of dyphylline is fundamental to its pharmacological profile. Unlike theophylline, the bulky 7-(2,3-dihydroxypropyl) group prevents it from being metabolized by the liver into active theophylline, which is a key differentiator. lookchem.com SAR studies on methylxanthines have provided insights into the roles of different substituents on the xanthine core.

N-1 and N-3 Positions: Methyl groups at the N-1 and N-3 positions, as seen in both theophylline and dyphylline, are generally associated with enhanced bronchodilating effects.

N-7 Position: The large, hydrophilic substituent at the N-7 position in dyphylline is critical. It not only dictates its unique metabolic fate but also influences its potency and receptor interactions. It is considered to be about one-tenth as potent a bronchodilator as theophylline, a fact consistent with its structure.

Receptor Binding: More recent research using cryo-electron microscopy has revealed that dyphylline and other xanthine derivatives can bind to a specific site on ryanodine (B192298) receptors (RyRs), which are intracellular calcium channels essential for muscle contraction. wikipedia.org These studies show that dyphylline acts as an RyR1 activity enhancer by increasing the channel's sensitivity to calcium, identifying a potential off-target effect that can be explored for other therapeutic applications.

Table 2: Summary of Dyphylline Structure-Activity Relationship (SAR)

Structural Feature Position Pharmacological Impact
1,3-Dimethyl groups N-1, N-3 Enhances bronchodilator activity
2,3-Dihydroxypropyl group N-7 Prevents metabolism to theophylline; modulates potency; influences receptor binding

A prodrug is an inactive or less active molecule that is converted into an active drug within the body. Esterification of the hydroxyl groups on dyphylline's side chain is a logical strategy for creating prodrugs. While the specific compound "dyphylline nicotinate (B505614)," an ester of dyphylline and nicotinic acid, is not prominently documented in scientific literature, research on other ester prodrugs of dyphylline has been reported. lookchem.com

The general synthesis of a nicotinate ester from dyphylline would involve a standard esterification reaction. The diol side-chain of dyphylline could be reacted with nicotinic acid under acidic conditions or, more efficiently, with a more reactive form like nicotinoyl chloride in the presence of a non-nucleophilic base. This would form a covalent ester bond at one or both of the hydroxyl groups.

Studies on other dyphylline ester prodrugs have shown that these compounds undergo hydrolysis in plasma to release the active dyphylline molecule. lookchem.com The rate of this hydrolysis follows first-order kinetics and can be tailored by modifying the structure of the ester promoiety. lookchem.com For instance, research on acyloxyalkyl esters of other non-steroidal anti-inflammatory drugs (NSAIDs) demonstrates that such prodrugs are stable in aqueous solutions but are readily hydrolyzed back to the parent drug by enzymes present in human serum and skin, a desirable characteristic for controlled drug release. researchgate.net While the specific dyphylline nicotinate conjugate remains a theoretical construct based on these principles, the synthesis of related compounds like xanthinol (B1682289) nicotinate is well-established, further supporting the chemical feasibility of such a prodrug. lookchem.com

Mechanistic Investigations in Preclinical Biological Systems

Molecular Targets and Receptor Interaction Profiling

Dyphylline (B1671006) nicotinate's primary molecular activities stem from Dyphylline's function as both a phosphodiesterase enzyme inhibitor and an adenosine (B11128) receptor antagonist. caymanchem.combertin-bioreagent.comnih.gov These dual actions are foundational to its effects on cellular function.

Phosphodiesterase Enzyme Systems Modulation and Isoform Selectivity Research

Dyphylline is characterized as a competitive, non-selective phosphodiesterase (PDE) inhibitor. nih.govwikidoc.org PDEs are a superfamily of enzymes responsible for the degradation of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). ijbs.com By inhibiting these enzymes, Dyphylline elevates the intracellular concentrations of cyclic nucleotides, particularly cAMP. wikidoc.orgdrugbank.com

Research indicates that Dyphylline's inhibitory action spans multiple PDE families. It has been identified as an inhibitor of PDE3 and PDE4. ijbs.com More specifically, its activity against PDE4 isoforms, including PDE4A, PDE4B, PDE4C, and PDE4D, has been noted. drugbank.com The inhibition of these specific isoforms is significant, as they are involved in regulating airway smooth muscle tone and inflammatory cell activity. ijbs.com Recent studies in murine models have further leveraged Dyphylline as a PDE inhibitor to investigate its effects on primordial follicle activation. ijbs.com

Target IsoformReported InhibitionReference
Phosphodiesterase 3 (PDE3)Yes ijbs.com
Phosphodiesterase 4 (PDE4)Yes ijbs.com
Phosphodiesterase 4A (PDE4A)Yes drugbank.com
Phosphodiesterase 4B (PDE4B)Yes drugbank.com
Phosphodiesterase 4C (PDE4C)Yes drugbank.com
Phosphodiesterase 4D (PDE4D)Yes drugbank.com

Adenosine Receptor Subtype Antagonism Profiles in In Vitro Models

In addition to PDE inhibition, Dyphylline functions as a direct antagonist at adenosine receptors. caymanchem.combertin-bioreagent.comshigematsu-bio.com It competitively blocks both A1 and A2 subtypes of these purinergic receptors. caymanchem.comdrugbank.com The A1 receptor is known to inhibit adenylate cyclase, while the A2 receptor typically stimulates it. windows.net

A comparative in vitro study by Schwabe et al. (1985) examined the antagonistic potency of various xanthine (B1682287) derivatives. This research found that Dyphylline, a derivative with a 7-position substituent, was a less potent antagonist compared to the parent compound, xanthine. nih.govbibsonomy.org The study established inhibitory constants (Ki) for xanthine at 170 µM for A1 receptors (assessed in rat fat cells) and 93 µM for A2 receptors (assessed in human platelets), providing a benchmark for Dyphylline's relative potency. nih.govbibsonomy.org

Receptor SubtypeInteraction ProfileQuantitative Data (Benchmark Compound: Xanthine)Reference
Adenosine A1 ReceptorAntagonistKi: 170 µM nih.govbibsonomy.org
Adenosine A2 ReceptorAntagonistKi: 93 µM nih.govbibsonomy.org

Intracellular Signaling Pathway Perturbations

The dual molecular targeting by Dyphylline converges on the modulation of cyclic nucleotide-dependent signaling pathways.

Cyclic Nucleotide Metabolism and Signaling Regulation

The principal outcome of Dyphylline's mechanism is the elevation of intracellular cAMP levels. wikidoc.org This is achieved through two synergistic actions:

Inhibition of PDE: By blocking the enzymatic breakdown of cAMP by phosphodiesterases, Dyphylline ensures its accumulation within the cell. nih.govdrugbank.com

Antagonism of A1 Adenosine Receptors: By blocking the A1 receptor, Dyphylline prevents the receptor-mediated inhibition of adenylate cyclase, the enzyme responsible for synthesizing cAMP from ATP. windows.net

This resulting increase in intracellular cAMP is a critical event that initiates a cascade of downstream signaling. wikidoc.org Recent research has demonstrated that theophylline (B1681296) derivatives, including Dyphylline, significantly increase ovarian cAMP levels in cultured mouse ovaries. ijbs.com

Investigation of Downstream Signaling Cascades

The accumulation of intracellular cAMP leads to the activation of several key downstream signaling pathways. A primary effector of cAMP is Protein Kinase A (PKA). Activated PKA can phosphorylate a multitude of substrate proteins, thereby altering their activity and propagating the signal.

A significant finding from recent preclinical research is the ability of Dyphylline to activate the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. ijbs.com A 2024 study showed that Dyphylline treatment of neonatal mouse ovaries led to a significant increase in the levels of phosphorylated Akt (p-Akt). ijbs.comresearchgate.net Activation of the PI3K/Akt pathway is a critical event in cell survival and proliferation.

Furthermore, this study demonstrated a direct consequence of Akt activation: the phosphorylation and subsequent nuclear export of the transcription factor Forkhead box protein O3 (FOXO3a). ijbs.com The nuclear exclusion of FOXO3a is a key step in promoting cell cycle progression and was observed in primordial follicle oocytes following Dyphylline treatment. ijbs.com The study concluded that theophylline derivatives like Dyphylline activate primordial follicles by accumulating cAMP and subsequently activating the PI3K/Akt pathway in oocytes. ijbs.comresearchgate.net

Cellular and Subcellular Research Effects

The molecular and signaling perturbations induced by Dyphylline manifest as distinct effects at the cellular and subcellular levels.

The most well-documented cellular effect is the relaxation of smooth muscle, which underlies its bronchodilator and vasodilator properties. nih.gov This is a direct consequence of increased intracellular cAMP in smooth muscle cells. wikidoc.org

More specific cellular effects have also been identified in preclinical models. Research has shown that xanthine derivatives, including Dyphylline, can downregulate the expression of the ABCG2 drug transporter protein. caymanchem.combertin-bioreagent.com This transporter is a member of the ATP-binding cassette (ABC) transporter family and is associated with multidrug resistance in tumor cells. caymanchem.com

A novel cellular effect was recently described in reproductive biology, where Dyphylline was shown to promote the activation of dormant primordial follicles in both in vitro and in vivo mouse models. ijbs.com This effect is linked to its ability to modulate the cAMP-PI3K/Akt pathway within oocytes. ijbs.com

Subcellularly, the action of Dyphylline involves interactions at the plasma membrane (adenosine receptors), within the cytoplasm (phosphodiesterases), and culminates in signaling events that extend into the nucleus, such as the regulation of transcription factor localization (FOXO3a). ijbs.com

Cell Viability and Proliferation Studies in Various Cell Lines

Comprehensive searches of available scientific literature and databases did not yield specific studies investigating the effects of Dyphylline nicotinate (B505614) on cell viability and proliferation in various cell lines. Standard assays to determine these effects, such as MTT, WST-1, or EdU incorporation assays, have been widely used to assess the impact of various compounds on cell growth. sigmaaldrich.comabcam.com These assays measure metabolic activity or DNA synthesis to provide insights into cytostatic (inhibition of proliferation) or cytotoxic (cell death-inducing) effects. mdpi.comresearchgate.net However, no data from such assays are currently available for Dyphylline nicotinate.

Exploration of Antiviral Mechanisms in Cell Culture Models

Recent preclinical research has focused on the potential antiviral properties of dyphylline, the primary active component of this compound. These in vitro studies have demonstrated its efficacy against a range of human coronaviruses (HCoVs).

A 2022 study explored the antiviral activity of dyphylline against four different HCoVs: HCoV-NL63, HCoV-229E, HCoV-OC43, and SARS-CoV-2. drugbank.com The proposed mechanism of action is the inhibition of the main protease (Mpro), a critical enzyme for viral replication. drugbank.com Computational screening identified dyphylline as a compound that could potentially block the catalytic dyad of Mpro. drugbank.com

Subsequent experiments in various cell culture models confirmed a dose-dependent inhibition of viral replication. For instance, in LLCMK-2, Huh7, and Caco-2 cells infected with HCoV-NL63, dyphylline treatment effectively reduced viral RNA levels. drugbank.com Similar inhibitory effects were observed in A549 lung cells infected with HCoV-229E and HCoV-OC43, and in Calu-3 lung cells infected with SARS-CoV-2. drugbank.com The studies reported minimal cytotoxicity for dyphylline across the tested cell lines. drugbank.com

The antiviral efficacy of dyphylline was quantified by determining the half-maximum effective concentration (EC50) and the half-maximum cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to EC50, indicates the therapeutic window of a compound. For dyphylline, the SI was found to be over 10 for HCoV-229E and HCoV-OC43, and nearly 10 for SARS-CoV-2, suggesting a favorable safety profile in these preclinical models. drugbank.com

Table 1: Antiviral Activity of Dyphylline against Human Coronaviruses in Various Cell Lines

VirusCell LineEC50 (μM)CC50 (μM)Selectivity Index (SI)
HCoV-NL63Caco-247.59>1000>21.01
HCoV-229EA54988.60>1000>11.29
HCoV-OC43A549100.2>1000>9.98
SARS-CoV-2Calu-356.18>500>8.90

Data sourced from a 2022 study on the repurposing of dyphylline as a pan-coronavirus antiviral therapy. drugbank.com

These findings highlight the potential of dyphylline as a broad-spectrum antiviral agent against coronaviruses. drugbank.com The research suggests that its established use as a bronchodilator could offer synergistic benefits in patients with respiratory viral infections. drugbank.com

Impact on Cellular Energetics and Metabolic Pathways

There is a lack of specific research on the direct impact of this compound on cellular energetics and metabolic pathways such as glycolysis and oxidative phosphorylation. Cancer cells are known to exhibit altered metabolic pathways to support their rapid growth, a phenomenon that is a target for therapeutic intervention. nih.govcubresa.com However, no studies have been published that specifically investigate whether or how this compound influences these processes.

The nicotinic acid (niacin) component of the compound is a precursor to the coenzymes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP), which are crucial for cellular metabolism and energy production. patsnap.com For instance, NAD+ is an important coenzyme in the metabolism of nicotinate and nicotinamide. nih.gov While it is plausible that the nicotinate moiety could influence cellular metabolic pathways, this has not been experimentally verified for this compound. A related compound, Xanthinol (B1682289) nicotinate, is thought to influence cell metabolism via NAD and NADP, leading to an increase in glucose metabolism and energy gain. ncats.io However, direct evidence for a similar mechanism for this compound is not available.

Preclinical Pharmacokinetic and Pharmacodynamic Research

Absorption and Disposition Investigations in In Vivo Models

Preclinical studies in animal models are essential for determining the rate and extent of systemic exposure of a drug candidate. criver.com For dyphylline (B1671006), a theophylline (B1681296) derivative, pharmacokinetic data from healthy human volunteers indicates rapid absorption. wikidoc.orgnih.gov Following a single oral dose of 1000 mg, a mean peak plasma concentration of 17.1 mcg/mL was reached in approximately 45 minutes. wikidoc.org The half-life of dyphylline is approximately 2 hours. wikidoc.orgdrugbank.commedscape.com

While specific data for dyphylline nicotinate (B505614) in animal models is limited in the provided results, pharmacokinetic studies of other compounds in rats and dogs are common to support safety studies and clinical development. nih.gov These studies typically assess parameters like bioavailability, maximum concentration (Cmax), and time to maximum concentration (Tmax) across different doses. nih.govdrugbank.com For instance, studies in dogs are used to determine oral bioavailability by comparing intravenous and oral administration routes. google.com

ParameterValue (in Humans)Reference Dose
Peak Plasma Time (Tmax)~45 minutes1000 mg oral dose
Peak Plasma Concentration (Cmax)17.1 mcg/mL1000 mg oral dose
Half-Life (t1/2)~2 hoursNot specified

Understanding how a drug distributes into various tissues is a critical component of preclinical evaluation, often assessed through methods like whole-body autoradiography in animal models such as rats. criver.comnih.gov These studies help to identify if a compound or its metabolites accumulate in specific tissues. criver.com For some drugs, distribution is widespread, with notable concentrations in organs like the liver, heart, and kidney. drugbank.com In the case of dyphylline nicotinate, specific tissue distribution studies in preclinical species were not detailed in the available search results. However, reviews on other N-nitrosamines have examined their tissue distribution and bioactivation specificity. nih.gov The distribution into lung tissue, in particular, can be a key area of investigation for drugs targeting respiratory conditions. mdpi.com

Biotransformation and Metabolic Stability Studies in Non-Human Systems

This compound is a compound that combines dyphylline and nicotinic acid. Unlike theophylline, dyphylline is not converted to free theophylline in the body. wikidoc.org It is largely excreted unchanged by the kidneys. drugbank.com In contrast, xanthines in general are typically partially demethylated and oxidized, being excreted as methylxanthines or methyluric acids. nih.gov

The metabolism of nicotinic acid (nicotinate) involves several pathways, including the nicotinate and nicotinamide (B372718) metabolism pathway, which is crucial for the production of Nicotinamide Adenine (B156593) Dinucleotide (NAD+). uniprot.orgfrontiersin.orgnih.gov This process can be influenced by various enzymes. uniprot.org In vitro studies using liver subcellular fractions (microsomes and cytosol) from different species, including humans and mice, are standard methods to identify major metabolic pathways, such as hydroxylation and oxidation, and the enzymes involved, like cytochrome P450 (CYP) enzymes. frontiersin.orgnih.govhyphadiscovery.com For example, CYP enzymes from families 1, 2, and 3 are responsible for the metabolism of over 75% of all drugs. nih.govsolvobiotech.com The metabolic stability of a compound is often assessed to predict its clearance in the body. nih.gov

The primary components resulting from the breakdown of this compound are dyphylline and nicotinic acid. Dyphylline itself is notable in that it is not metabolized by the liver and is excreted unchanged in the urine, with approximately 88% of an oral dose recovered in this form. drugbank.com

For the nicotinic acid portion, its metabolism leads to several other compounds. Metabolomic analyses have identified metabolites related to nicotinate metabolism. dovepress.com The process of metabolite identification is a powerful tool in drug development to understand biotransformation, identify sources of metabolic instability, and detect potentially active or toxic metabolites. frontiersin.org Techniques like liquid chromatography coupled with mass spectrometry are used to elucidate metabolite profiles in preclinical species, which is crucial for interpreting toxicology study results. frontiersin.org

Pharmacodynamic Assessment in Animal and In Vitro Pathophysiological Models

The pharmacodynamic effects of this compound are attributable to its constituent parts. Dyphylline is a xanthine (B1682287) derivative with bronchodilator and vasodilator properties. drugbank.comnih.gov Its mechanism of action is believed to be the competitive inhibition of phosphodiesterase (PDE) enzymes. drugbank.commedicaldialogues.inresearchgate.net This inhibition leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which causes the relaxation of bronchial smooth muscle. drugbank.commedicaldialogues.inresearchgate.net It also functions as an antagonist of adenosine receptors. drugbank.compitt.edu

Nicotinic acid is known to be involved in pathways related to managing oxidative stress and may have protective effects in certain disease models. researchgate.net The combined effects make this compound relevant for conditions involving bronchospasm, such as asthma and chronic bronchitis. drugbank.comnih.govresearchgate.net In vitro models, such as cell lines that mimic the airway epithelial barrier, are used to investigate the absorption and transport of respiratory drugs. mdpi.com Animal models are also employed to study pharmacodynamic effects; for example, the anti-inflammatory effects of some topical formulations have been tested using the ear edema model in mice. pageplace.de

Investigation of Functional Responses and Biomarker Modulation in Model Systems

There is no publicly available research that details the investigation of functional responses or biomarker modulation specifically for this compound in preclinical model systems. While the functional response of Dyphylline is known to be bronchodilation, drugbank.comwikidoc.orgwikipedia.org how the nicotinate component might modulate this or other functional responses has not been studied. Similarly, there are no reports on the effect of this compound on relevant biomarkers in preclinical models.

Advanced Analytical Methodologies for Dyphylline Research

Chromatographic Techniques for Quantification in Research Matrices

Chromatographic techniques are fundamental in the quantitative analysis of pharmaceutical compounds within complex biological and research matrices. These methods separate components of a mixture for individual measurement.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a precise and widely used technique for the analysis of pharmaceutical compounds nih.gov. For xanthine (B1682287) derivatives such as dyphylline (B1671006), reversed-phase HPLC (RP-HPLC) is a common and effective approach ijrpr.comwisdomlib.org.

Method development for the quantification of dyphylline and related compounds often involves the use of a C18 column, which separates compounds based on their hydrophobicity. A mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (such as acetonitrile (B52724) or methanol) is typically employed wisdomlib.orgasianpharmtech.com. Detection is commonly performed using a UV detector at a wavelength where the analyte shows maximum absorbance, which for many xanthine derivatives is around 272-275 nm wisdomlib.orgasianpharmtech.comresearchgate.net.

A direct injection HPLC method has been reported for the simultaneous measurement of dyphylline and doxofylline in serum, utilizing an internal surface reversed-phase column and a phosphate buffer mobile phase, with detection at 275 nm researchgate.net. This method demonstrated linearity over a range of 6-100 mg/L with coefficients of variation (CVs) of 2% and 1.5% for concentrations of 6.2 and 25 mg/L, respectively, indicating good precision researchgate.net.

Validation of an HPLC method is crucial to ensure its accuracy, precision, specificity, linearity, and robustness, in line with guidelines from the International Conference on Harmonisation (ICH). wisdomlib.org System suitability tests are performed to verify that the chromatographic system is adequate for the analysis impactfactor.org.

Table 1: Examples of HPLC Conditions for the Analysis of Dyphylline and Related Xanthine Derivatives This table is interactive. Users can sort and filter the data.

Compound(s)ColumnMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Research MatrixReference
Dyphylline, DoxofyllineInternal Surface Reversed-PhasePhosphate buffer (0.1 mol/L, pH 6.8)Not Specified275Serum researchgate.net
Etophylline, Theophylline (B1681296)C18Acetonitrile and Phosphate buffer (70:30)1.0272Bulk drug and pharmaceutical dosage form wisdomlib.org
DoxofyllineNot SpecifiedNot SpecifiedNot Specified274Bulk drug and pharmaceutical dosage form impactfactor.org
TheophyllinePurosphere C18 (250 mm × 4 mm, 5 µm)10 mM Ammonium Acetate buffer, Acetonitrile, Methanol (90:5:5, v/v/v), pH 6.01.0272Not Specified asianpharmtech.com

Gas Chromatography (GC) Applications in Specific Research Contexts

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds openaccessjournals.com. While less common than HPLC for non-volatile pharmaceutical compounds, GC can be employed for the analysis of dyphylline, typically after a derivatization step to increase its volatility.

A specific gas chromatographic method has been developed for the determination of dyphylline in serum nih.gov. This indicates the applicability of GC in therapeutic drug monitoring and pharmacokinetic studies of dyphylline. GC is instrumental in drug development for analyzing raw materials, intermediates, and final products, as well as for detecting and quantifying impurities openaccessjournals.com. In forensic toxicology, GC is used to detect drugs in biological samples openaccessjournals.com.

The basic components of a gas chromatograph include an injector, a column within a temperature-controlled oven, a detector, and a data system openaccessjournals.com. The separation is based on the differential partitioning of analytes between a stationary phase and an inert mobile gas phase openaccessjournals.com.

Capillary Electrophoretic Methods for Separation and Determination

Capillary electrophoresis (CE) is an analytical technique that separates ions based on their electrophoretic mobility with the use of an applied voltage. It offers advantages such as high resolution, speed, and minimal sample and solvent consumption, making it an environmentally friendly option. mdpi.com

Micellar Electrokinetic Chromatography (MEKC) Applications

Micellar Electrokinetic Chromatography (MEKC) is a hybrid of electrophoresis and chromatography that allows for the separation of both neutral and charged molecules, making it highly versatile for pharmaceutical analysis nih.gov. This technique is particularly useful for the analysis of xanthine derivatives nih.govscilit.com.

In MEKC, a surfactant, such as sodium dodecyl sulfate (SDS), is added to the buffer solution at a concentration above its critical micelle concentration to form micelles. The separation is then based on the differential partitioning of the analytes between the aqueous buffer and the pseudo-stationary micellar phase. nih.gov

MEKC has been successfully applied to the quality control of pharmaceutical formulations containing xanthine derivatives. For instance, it has been used to separate pentoxifylline from eight related xanthines and to determine impurities like caffeine (B1668208) and xanthine in the purified drug. nih.gov The method demonstrated good reproducibility, with relative standard deviations (RSD) for migration times better than 1% and for peak areas better than 2% nih.gov. The separation of methyl-substituted xanthines has been shown to be possible in MEKC mode by adding SDS to the buffer system tandfonline.comtandfonline.com.

Table 2: Example of MEKC Conditions for the Analysis of Xanthine Derivatives This table is interactive. Users can sort and filter the data.

Analyte(s)Buffer SystemSurfactantApplied Voltage (kV)DetectionReference
Xanthine derivatives (Pentoxifylline, Caffeine, Xanthine)Borate bufferSodium Dodecyl Sulfate (SDS)Not SpecifiedNot Specified nih.gov
Methyl-substituted xanthines0.05 M Sodium phosphate buffer (pH 7.0)0.15 M Sodium Dodecyl Sulfate (SDS)15Not Specified tandfonline.com
Xanthines (Caffeine, Theobromine, Theophylline, Pentoxifylline)20 mM Sodium tetraborate100 mM Sodium Dodecyl Sulfate (SDS)+30UV at 274 nm nih.gov

Spectroscopic and Spectrometric Approaches for Structural Elucidation and Quantification

Spectroscopic and spectrometric methods are indispensable for the structural elucidation and quantification of pharmaceutical compounds and their metabolites.

Mass Spectrometry (MS) Applications in Metabolomic and Proteomic Studies

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is widely used in metabolomics, the comprehensive study of small molecules (metabolites) in a biological system, due to its high sensitivity and selectivity. nih.gov

In the context of Dyphylline nicotinate (B505614) research, MS-based metabolomics can be employed to study the biotransformation of both the dyphylline and nicotinic acid components. This involves the analysis of biological samples (such as plasma, urine, or cell extracts) to identify and quantify metabolites. A typical metabolomics workflow includes sample preparation, separation (often by LC or GC), MS analysis, and data analysis. nih.gov

Metabolic fingerprinting is an unbiased approach used in metabolomics to compare the patterns of metabolites between different experimental groups nih.gov. This can be valuable in understanding the metabolic effects of dyphylline nicotinate exposure. For instance, a metabolomics study on nicotine exposure in human monocytes identified 12 altered compounds in cell extracts and 13 in the medium, including methylthioadenosine, cytosine, uric acid, and L-glutamate researchgate.net. Such studies provide insights into the cellular pathways affected by the compound.

The combination of a separation technique with MS reduces the complexity of the mass spectra and aids in the identification of metabolites nih.gov. In asthma research, metabolomic studies using MS have identified potential biomarkers by analyzing metabolites in exhaled breath condensate, urine, plasma, and serum nih.gov.

Hyphenated Techniques in Complex Sample Analysis

The quantitative and qualitative analysis of pharmaceutical compounds in complex biological matrices, such as plasma, urine, and tissue homogenates, presents significant analytical challenges. These matrices contain a multitude of endogenous substances that can interfere with the accurate measurement of the target analyte. Hyphenated analytical techniques, which couple a high-resolution separation method with a sensitive and selective detection technique, are indispensable tools in modern bioanalytical research for overcoming these challenges. diva-portal.orgnih.govmdpi.com For a compound like this compound, which is comprised of two distinct pharmacological moieties, these advanced methodologies are crucial for elucidating its pharmacokinetic and metabolic profile.

Hyphenated techniques offer superior resolution, sensitivity, and specificity compared to standalone methods. mdpi.com The most prominent examples include Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis-Mass Spectrometry (CE-MS). diva-portal.orgnih.gov These methods are integral to drug discovery and development, enabling the reliable determination of parent drugs and their metabolites in intricate biological samples.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone of bioanalytical chemistry due to its high sensitivity, selectivity, and broad applicability to a wide range of pharmaceutical compounds. This technique combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) with the precise detection and structural elucidation provided by tandem mass spectrometry. For the analysis of this compound, an LC-MS/MS method would be highly effective for its simultaneous quantification in biological fluids.

In a typical application, the method would be optimized to monitor the specific mass transitions of both the dyphylline and the nicotinic acid components of the molecule. The selection of a suitable chromatographic column, such as a C18 reversed-phase column, and an appropriate mobile phase would be critical to achieve a clean separation from endogenous matrix components. researchgate.net The use of stable isotope-labeled internal standards for both moieties would ensure high accuracy and precision of the assay. nih.gov The high selectivity of multiple reaction monitoring (MRM) in tandem mass spectrometry allows for the unambiguous detection of the analyte, even at very low concentrations. nih.gov

Table 1: Representative LC-MS/MS Parameters for the Analysis of this compound in Human Plasma
ParameterCondition
Chromatographic SystemUPLC System
ColumnReversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile PhaseGradient elution with 0.1% formic acid in water and acetonitrile
Flow Rate0.4 mL/min
Ionization ModePositive Electrospray Ionization (ESI+)
Mass SpectrometerTriple Quadrupole
Monitored Transitions (Hypothetical)Dyphylline: m/z 255.1 → 181.1; Nicotinic Acid: m/z 124.0 → 80.0
Internal StandardStable isotope-labeled Dyphylline-d4 and Nicotinic acid-d4

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry is another powerful hyphenated technique, particularly well-suited for the analysis of volatile and thermally stable compounds. For non-volatile or polar molecules like this compound, a chemical derivatization step is typically required to increase their volatility and thermal stability, making them amenable to GC analysis.

The analysis of nicotine from tobacco samples is a common application of GC-MS, demonstrating its utility for related chemical structures. farmaciajournal.com For this compound, a derivatization process such as silylation would likely be employed to block the polar functional groups. Following separation on a capillary GC column, the mass spectrometer would provide highly specific detection based on the mass-to-charge ratio of the fragmented ions. This method can offer excellent chromatographic resolution and is a robust technique for quantitative analysis.

Table 2: Illustrative GC-MS Parameters for the Analysis of Derivatized this compound
ParameterCondition
Derivatization AgentN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
GC ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier GasHelium
Injection ModeSplitless
Temperature ProgramInitial temp. 150°C, ramp to 280°C
Ionization ModeElectron Ionization (EI)
Detection ModeSelected Ion Monitoring (SIM)

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

Capillary electrophoresis-mass spectrometry is an emerging hyphenated technique that combines the high separation efficiency of capillary electrophoresis with the sensitive and selective detection of mass spectrometry. mdpi.com CE is particularly advantageous for the analysis of charged and highly polar compounds, and it requires minimal sample and solvent volumes, making it an environmentally friendly analytical approach. mdpi.com

The successful application of CE-MS for the separation and identification of nicotine and its isobaric metabolites highlights its potential for the analysis of this compound. nih.gov This technique could provide an alternative to LC-MS, potentially offering different selectivity and higher separation efficiency for resolving the parent compound from closely related metabolites or impurities in complex biological matrices. The coupling of CE to MS is achieved through specialized interfaces, such as sheath-flow or sheathless electrospray ionization sources.

Table 3: Prospective CE-MS Parameters for this compound Analysis
ParameterCondition
CapillaryFused-silica (e.g., 50 µm i.d., 50 cm length)
Background Electrolyte (BGE)Ammonium acetate buffer (pH adjusted)
Separation Voltage25 kV
Injection ModeHydrodynamic
MS InterfaceSheath-Liquid ESI
Ionization ModePositive Ion Mode
Mass AnalyzerTime-of-Flight (TOF) or Quadrupole

Computational and in Silico Modeling in Dyphylline Research

Molecular Docking and Ligand-Target Interaction Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding affinity and interaction patterns of a ligand, such as dyphylline (B1671006), with its protein target. As a xanthine (B1682287) derivative, dyphylline's primary mechanism of action involves the inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine (B11128) receptors. wikipedia.org

While specific docking studies for dyphylline nicotinate (B505614) are not extensively published, research on the parent compound, dyphylline, provides significant insights. For instance, a molecular docking study investigated the interaction of dyphylline with the main protease (Mpro) of several human coronaviruses, a key enzyme in viral replication. The study performed an unbiased blind dock, allowing the ligand to find the most favorable binding site on the target protein. The results indicated that dyphylline could effectively bind to the catalytic dyad of the Mpro enzyme in strains such as SARS-CoV-2, HCoV-OC43, and HCoV-229E.

The interactions were characterized by a combination of hydrogen bonds and alkyl/pi-alkyl interactions with key catalytic residues. For the SARS-CoV-2 Mpro, dyphylline formed a hydrogen bond and a pi-interaction with Histidine 41 (H41) and an alkyl-interaction with Cysteine 145 (C145). Similar crucial interactions were observed with the catalytic dyads of other coronaviruses, suggesting a stable binding. The binding affinities, represented by docking scores, quantify the strength of these interactions.

Target ProteinDocking SoftwareDocking Score (kcal/mol)Key Interacting Residues
SARS-CoV-2 MproSwissDock-7.12H41, C145
SARS-CoV-2 MproAutoDock Vina-6.4H41, C145
HCoV-OC43 MproSwissDock-7.46H41, C145
HCoV-OC43 MproAutoDock Vina-6.2H41, C145
HCoV-229E MproAutoDock Vina-6.1H41, C144
Table 1.

These findings illustrate how molecular docking can elucidate the atomic-level details of ligand-target interactions, providing a rational basis for dyphylline's potential mechanisms of action and guiding further structural modifications to enhance binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized molecules, thereby guiding the optimization of lead compounds.

For a compound like dyphylline nicotinate, QSAR studies are invaluable for optimizing its design to enhance its bronchodilator activity. Research on other xanthine-based derivatives has successfully employed 2D-QSAR to identify the structural parameters that control their activity. tandfonline.comtandfonline.com A typical QSAR study involves calculating a range of molecular descriptors for a set of related compounds and then using statistical methods to build a predictive model.

A hypothetical QSAR model for this compound and its analogs might include the following steps:

Dataset Collection: A series of this compound analogs with measured bronchodilator activity (e.g., IC50 values for PDE inhibition) would be compiled.

Descriptor Calculation: For each analog, various physicochemical descriptors would be calculated, including electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) parameters.

Model Development: A statistical model is built to find the best correlation between the descriptors and the biological activity.

Validation: The model's predictive power is rigorously tested to ensure its reliability.

A resulting QSAR equation might reveal, for instance, that increasing hydrophobicity in a specific region of the molecule while maintaining certain electronic features enhances its activity. This information provides a clear roadmap for medicinal chemists to synthesize new derivatives with improved potency.

Predictive ADME (Absorption, Distribution, Metabolism, Excretion) Modeling in Preclinical Contexts

In the preclinical stage of drug development, it is crucial to assess the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. Poor ADME profiles are a major cause of drug failure. In silico ADME modeling uses computational algorithms to predict these properties based on a molecule's structure, allowing for early identification of potential liabilities. ijprajournal.comjapsonline.com

For this compound, predictive ADME models can provide critical data on its drug-like properties. These models analyze various molecular descriptors to estimate parameters such as gastrointestinal absorption, blood-brain barrier (BBB) penetration, interaction with metabolic enzymes (like Cytochrome P450s), and potential toxicity. researchgate.net Public databases and computational tools provide calculated properties for the parent compound, dyphylline, which serve as a strong baseline for understanding the likely profile of its nicotinate ester. nih.gov

Key predicted ADME properties for a molecule like dyphylline would include:

Absorption: High water solubility and a low LogP value suggest good potential for oral absorption. Models can predict parameters like Caco-2 permeability and human intestinal absorption (HIA).

Distribution: Predictions can estimate the extent of plasma protein binding and whether the compound is likely to cross the blood-brain barrier. For a bronchodilator, low BBB penetration is often desirable to avoid central nervous system side effects.

Metabolism: In silico tools can predict the primary sites of metabolism on the molecule and which CYP450 enzymes are likely to be involved. nih.govnih.gov This is crucial for anticipating drug-drug interactions.

Excretion: Models can estimate properties related to clearance, such as total clearance rate and potential for renal excretion.

These predictive models allow researchers to flag and address potential ADME issues early in the design phase, modifying the structure of this compound to optimize its pharmacokinetic profile before committing to costly synthesis and in vivo testing. nih.gov

ADME ParameterPredicted Property for Dyphylline/Related XanthinesSignificance in Preclinical Assessment
Absorption (HIA)HighIndicates good potential for oral bioavailability.
Distribution (BBB Permeability)Low/NegativeSuggests a lower risk of CNS-related side effects.
Metabolism (CYP Inhibition)Predicted non-inhibitor of major isoforms (e.g., CYP2D6)Indicates a lower potential for drug-drug interactions.
Excretion (Total Clearance)Models can estimate log(CL) valuesHelps in predicting the dosing regimen and half-life.
Table 4.

Compound Names

Compound Name
This compound
Dyphylline
Diprophylline
Theophylline (B1681296)
Theobromine
Gefitinib
Erlotinib
Imatinib
Sorafenib
BRL50481
Table 5.

Biochemical and Cell Biology Research Applications

Investigation of Cellular Uptake and Efflux Mechanisms

The movement of dyphylline (B1671006) and related xanthines across cellular membranes is a critical area of research, as it determines their intracellular concentration and subsequent biological effects. While specific transporters for dyphylline are not extensively characterized, studies on theophylline (B1681296) offer valuable insights.

The transport of xanthines like theophylline into cells is not fully understood but is thought to involve several mechanisms. It is known that theophylline can interfere with transmembrane and intracellular calcium transport. ersnet.org Studies in frog skeletal muscle have shown that theophylline inhibits the cellular uptake of inosine, suggesting a potential interaction with nucleoside transport systems. cdnsciencepub.com Furthermore, research on frog skin has demonstrated that theophylline can stimulate active sodium transport, indicating an influence on ion channels and transport proteins. nih.gov

Efflux, the process of pumping substances out of the cell, is a key determinant of intracellular drug levels. This process is often mediated by transport proteins, such as those from the ATP-binding cassette (ABC) transporter superfamily. scielo.brnih.govnih.gov While direct evidence for dyphylline nicotinate (B505614) efflux is not available, the general mechanisms of drug efflux are well-established. For instance, P-glycoprotein, encoded by the MDR1 gene, is a well-known efflux pump responsible for resistance to a wide range of drugs. scielo.br The interplay between passive diffusion, active uptake, and active efflux determines the ultimate intracellular concentration of a compound. Understanding these mechanisms for dyphylline nicotinate is crucial for interpreting its effects in cell-based assays.

Research has also explored ways to modify the uptake of xanthines. For example, ion-pairing of theophylline with spermine (B22157) has been investigated as a method to target the drug to the lungs via the polyamine transport system (PTS). d-nb.info Such studies highlight the importance of understanding and potentially manipulating cellular transport mechanisms to control the delivery and efficacy of therapeutic compounds.

Impact on Gene Expression and Protein Regulation in Model Systems

Dyphylline and its analogs can significantly alter the landscape of gene expression and protein activity within cells. These changes are fundamental to their pharmacological effects and are an active area of investigation.

Transcriptomic Analysis in Response to Dyphylline Exposure

Transcriptomic studies, which analyze the complete set of RNA transcripts in a cell, have revealed widespread changes in gene expression following exposure to theophylline. In a study using the human macrophage cell line THP-1, cDNA microarray analysis identified 58 genes that were dose-dependently regulated by theophylline. aacrjournals.org These genes were involved in a variety of cellular processes, including cytoskeleton and motility, cell-cycle regulation, adhesion, and signal transduction. aacrjournals.org Notably, the expression of Interleukin-13 (IL-13), a key inflammatory mediator, was dramatically suppressed by theophylline. aacrjournals.org

More advanced techniques like spatial transcriptomics have also been employed to understand the effects of related compounds. A study on human saphenous vein tissue exposed to arterial hemodynamic conditions identified dyphylline as a potential therapeutic agent based on the observed gene expression changes. nih.gov This analysis revealed 413 significantly altered genes, with 372 being upregulated and 41 downregulated, associated with pathways like NF-κB, TNF, and MAPK. nih.gov

Furthermore, theophylline-responsive riboswitches have been developed as tools to control gene expression in various organisms, from bacteria to human cell lines. oup.comscispace.comresearchgate.net These engineered RNA elements can be used to turn gene expression on or off in response to theophylline, allowing researchers to study the function of specific genes with temporal control. oup.comscispace.com

Table 1: Selected Gene Categories Affected by Theophylline in THP-1 Macrophages

Gene CategoryNumber of Affected Genes
Cytoskeleton & Motility9
Cell-Cycle Regulation8
Adhesion & Protease5
Metabolic Activator6
Cytokine10
Signal Transduction9
Miscellaneous11
Data sourced from a study on the gene expression profile of theophylline in THP-1 macrophages. aacrjournals.org

Proteomic Changes and Protein-Protein Interaction Studies

Proteomics, the large-scale study of proteins, provides another layer of understanding of a compound's cellular impact. A comparative mass spectrometry proteomic analysis was used to investigate the effects of theophylline on melanoma-initiating cells. nih.gov This study demonstrated that theophylline could induce changes in proteins involved in cell differentiation and cytoskeleton dynamics. nih.gov

Protein-protein interactions (PPIs) are fundamental to most biological processes, and their modulation is a key area of drug discovery. frontiersin.orgrsc.orgaclanthology.org Computational studies have explored the interaction of dyphylline with viral proteins. For example, molecular docking studies have shown that dyphylline can interact with the main protease (Mpro) of several coronaviruses, including SARS-CoV-2, by binding to its catalytic dyad (H41 and C145). nih.gov Similarly, in silico analyses have suggested that theophylline can bind to the SARS-CoV-2 spike protein and nucleocapsid (N-protein), potentially interfering with viral function. mdpi.com

Integrative multi-omics analyses combining proteomics and metabolomics have also been performed. In a study on chronic obstructive pulmonary disease (COPD), theophylline was identified as a potential biomarker. researchgate.net This research revealed three distinct proteomic subtypes of COPD with different clinical outcomes and molecular features. researchgate.net

Table 2: Examples of Dyphylline and Theophylline Protein Interactions from In Silico Studies

CompoundTarget ProteinInteracting Residues/SiteStudy Type
DyphyllineSARS-CoV-2 MproCatalytic dyad (H41, C145)Molecular Docking
TheophyllineSARS-CoV-2 N-proteinRNA-binding site (NTD)Molecular Docking
TheophyllineSARS-CoV-2 Spike ProteinNear mutation site E484AMolecular Docking
Data compiled from computational studies on coronavirus proteins. nih.govmdpi.com

Interaction with Biological Macromolecules Beyond Primary Targets

While the primary targets of xanthines like dyphylline are often considered to be phosphodiesterases and adenosine (B11128) receptors, research has shown that they can interact with a variety of other biological macromolecules. drugbank.comdrugbank.com

One significant area of investigation is the interaction with histone deacetylases (HDACs). Studies have shown that theophylline can increase the activity of HDACs, which play a crucial role in regulating gene expression by modifying chromatin structure. pnas.org This effect is thought to contribute to the anti-inflammatory properties of theophylline by suppressing the transcription of inflammatory genes. pnas.org Specifically, theophylline was found to directly enhance HDAC enzymatic activity in a concentration-dependent manner. pnas.org

Interactions with plasma proteins are also important as they affect the distribution and availability of a drug. Theophylline is known to bind to plasma proteins, primarily albumin, with a binding percentage of around 40-56% in adults. nih.govmedscape.com

Furthermore, studies have explored the interaction of dyphylline with nucleic acids. Research has demonstrated the formation of an inclusion complex between dyphylline and β-cyclodextrin, and this complex has been studied for its ability to release dyphylline in the presence of calf thymus DNA (CT-DNA). nih.govacs.orgresearchgate.net This suggests a potential for interaction between dyphylline and DNA. nih.govacs.org

Finally, computational and systems biology approaches have identified dyphylline in broader analyses of drug-target interactions. For instance, in a study of neuroblastoma tumor-initiating cells, dyphylline was listed as a drug targeting Adenosine A2a receptor (ADORA2A) and Phosphodiesterase 7A (PDE7A). aacrjournals.org

Emerging Research Frontiers and Future Perspectives

Exploration of Novel Therapeutic Targets Based on Preclinical Findings

Preclinical research has begun to illuminate new potential therapeutic avenues for dyphylline (B1671006), a xanthine (B1682287) derivative traditionally used as a bronchodilator for respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD). nih.govnih.gov While its established mechanism involves phosphodiesterase inhibition and adenosine (B11128) receptor antagonism, emerging studies suggest a broader range of molecular interactions that could be therapeutically exploited. nih.govdrugbank.com

Recent in silico, or computer-based, studies have proposed that dyphylline could have antiviral effects, a significant departure from its traditional use. nih.gov For instance, virtual screening has identified dyphylline as a potential inhibitor of the main protease (Mpro) of coronaviruses, including SARS-CoV-2. This finding suggests a possible role for dyphylline as a pan-coronavirus antiviral agent, a hypothesis supported by dose-dependent inhibition of viral replication in cell culture models. researchgate.net

Furthermore, the immunomodulatory and anti-inflammatory effects of xanthines like theophylline (B1681296), a close relative of dyphylline, are well-documented and offer a basis for exploring similar properties in dyphylline. nih.gov Theophylline exerts its anti-inflammatory effects through various molecular targets, suggesting that dyphylline may also interact with pathways relevant to inflammatory diseases beyond the respiratory system. nih.gov Genomic network analysis has identified dyphylline as targeting genes associated with asthma, reinforcing its known application but also opening the door to more precise, genetically-informed therapeutic strategies. nih.gov

Preclinical studies have also highlighted the potential for targeting specific adenosine receptors. For example, antagonists of the ADORA1 and ADORA2B receptors have shown promise in preclinical models of asthma by mediating bronchoconstriction and mucin formation. nih.gov This raises the possibility of developing more selective dyphylline derivatives or combination therapies that specifically target these receptors for enhanced efficacy.

The following table summarizes key preclinical findings and the novel therapeutic targets they suggest for dyphylline.

Preclinical FindingNovel Therapeutic Target/IndicationResearch Approach
Inhibition of main protease (Mpro) of coronavirusesAntiviral agent for coronaviruses (e.g., SARS-CoV-2)Virtual screening, in vitro cell culture
Interaction with molecular targets of inflammationTreatment of various inflammatory diseasesIn silico studies, genomic network analysis
Antagonism of ADORA1 and ADORA2B receptorsMore targeted asthma therapyPreclinical models

These preliminary findings underscore the potential for dyphylline to be repurposed or developed for new therapeutic applications. Further preclinical investigation is warranted to validate these novel targets and elucidate the underlying mechanisms of action.

Integration with Systems Biology and Multi-Omics Approaches

The complexity of diseases and drug responses has propelled the integration of systems biology and multi-omics approaches into pharmaceutical research. nih.gov These methodologies, which encompass genomics, transcriptomics, proteomics, and metabolomics, offer a holistic view of biological systems and can provide profound insights into the mechanisms of action of drugs like dyphylline nicotinate (B505614). frontiersin.orgnih.gov

Systems biology utilizes mathematical modeling to understand the intricate network of biological processes. hector-fellow-academy.de By applying these models, researchers can simulate the effects of a drug on cellular pathways, helping to accelerate drug development and reduce costs. hector-fellow-academy.de For a compound like dyphylline nicotinate, a systems biology approach could elucidate its influence on the broader network of interactions beyond its primary targets, potentially uncovering novel therapeutic effects or identifying biomarkers for patient stratification.

Multi-omics approaches are particularly valuable for understanding the multifaceted nature of drug action. frontiersin.org By simultaneously analyzing different molecular layers, from genes to metabolites, researchers can construct a comprehensive picture of how this compound affects the body. nih.gov For instance, in the context of complex diseases like cardiovascular disease or COPD, multi-omics can help identify alterations in specific cell types and signaling pathways in response to the drug. nih.govopenaccessjournals.com This integrated analysis can reveal new drug targets and biomarkers for disease progression and treatment response. nih.gov

The application of network pharmacology, a key component of systems biology, is particularly relevant for compounds that may have multiple targets. frontiersin.org This approach aligns well with the understanding that drugs often exert their effects through a network of interactions rather than a single target. frontiersin.org For this compound, network analysis could map its interactions with various genes and proteins, providing a more complete understanding of its therapeutic and potential side effects.

ApproachApplication to this compound ResearchPotential Outcomes
Systems Biology Modeling the effects of this compound on cellular signaling networks.Identification of novel therapeutic targets, prediction of drug efficacy and toxicity, personalized medicine strategies. hector-fellow-academy.de
Multi-Omics Integrated analysis of genomic, transcriptomic, proteomic, and metabolomic data from this compound-treated samples.Comprehensive understanding of the drug's mechanism of action, discovery of biomarkers for patient response, elucidation of off-target effects. frontiersin.orgnih.gov
Network Pharmacology Mapping the interaction network of this compound with biological targets.Uncovering polypharmacological effects, understanding synergistic actions in combination therapies. frontiersin.org

The integration of these advanced analytical strategies holds the promise of moving beyond a one-drug, one-target paradigm and embracing a more holistic and precise approach to understanding and utilizing the therapeutic potential of this compound.

Development and Application of Advanced In Vitro and In Vivo Research Models

To further probe the therapeutic potential of this compound, the development and use of sophisticated research models are essential. These models aim to more accurately replicate human physiology and disease states than traditional experimental setups.

Advanced In Vitro Models:

The limitations of simple, submerged cell cultures have led to the development of more complex in vitro systems. For respiratory research, a key area for dyphylline, primary human bronchial epithelial cells (phBECs) can be grown at an air-liquid interface to create a model that better mimics the structure and function of the human airway epithelium. nih.gov These models are invaluable for studying the effects of inhaled substances and can be used to assess the efficacy of drugs like this compound in a more physiologically relevant context. nih.gov Different exposure methods, such as using cigarette smoke extract (CSE) or whole cigarette smoke (wCS), can be applied to these models to simulate the inflammatory conditions seen in diseases like COPD. nih.gov

Another innovative in vitro technique is the hollow fiber assay (HFA). nc3rs.org.uk This method involves encapsulating tumor cells within biocompatible hollow fibers, which are then implanted in an animal model. nc3rs.org.uk This allows for the assessment of a drug's effect on human cells in a living system while containing the cells, providing a bridge between traditional in vitro and in vivo studies. nc3rs.org.uk While primarily used in cancer research, this model could be adapted to study the effects of this compound on other cell types in a controlled in vivo microenvironment.

Advanced In Vivo Models:

The zebrafish embryo is emerging as a powerful in vivo model for high-throughput screening of drug compounds. researchgate.net Its genetic tractability, rapid development, and optical transparency allow for detailed behavioral and toxicological analysis. researchgate.net Studies have already utilized zebrafish embryos to compare the effects of different methylxanthine drugs, demonstrating the model's utility in dissecting the specific actions of compounds like dyphylline. researchgate.net

For studying drug delivery, particularly for pulmonary administration, swine models are often employed. google.com Their respiratory system shares significant anatomical and physiological similarities with that of humans. These models are instrumental in evaluating the pharmacokinetics and efficacy of new drug formulations, such as dry powder inhalers, designed for direct lung delivery. google.com

The table below outlines some advanced research models and their potential applications in this compound research.

Model TypeSpecific ModelApplication in this compound Research
In Vitro Primary human bronchial epithelial cells (air-liquid interface)Studying effects on airway inflammation and mucociliary clearance. nih.gov
Hollow Fiber Assay (HFA)Assessing effects on specific cell types in a controlled in vivo-like environment. nc3rs.org.uk
In Vivo Zebrafish EmbryoHigh-throughput screening for novel therapeutic effects and toxicity profiling. researchgate.net
Swine ModelEvaluating pulmonary drug delivery systems and pharmacokinetics. google.com

The continued development and application of these advanced models will be crucial for translating preclinical findings into clinical applications for this compound.

Challenges and Opportunities in Future Dyphylline Research

While emerging research opens new frontiers for dyphylline, several challenges and opportunities lie ahead in fully realizing its therapeutic potential.

Challenges:

A significant challenge for methylxanthines, including the related compound theophylline, is their narrow therapeutic index. researchgate.net This means the range between effective and toxic doses is small, necessitating careful monitoring to avoid adverse effects. researchgate.net Although dyphylline is generally considered to have a better safety profile than theophylline, understanding its pharmacokinetic variability among individuals remains a key challenge. nih.govdrugbank.com

The complexity of the inflammatory pathways in diseases like COPD presents another hurdle. dovepress.com The redundancy of signaling mediators suggests that targeting a single pathway may not be sufficient, and that combination therapies or drugs with multiple targets may be more effective. dovepress.com Furthermore, the heterogeneity of diseases like asthma and COPD, with different underlying endotypes and phenotypes, means that a "one-size-fits-all" approach is unlikely to be successful. nih.govdovepress.com

The development of controlled-release formulations presents its own set of challenges, including ensuring consistent drug release and stability. researchgate.netrjptonline.org Scaling up production from laboratory to industrial scale while maintaining quality and efficacy is also a significant undertaking. rjptonline.org

Opportunities:

Despite the challenges, numerous opportunities exist for advancing dyphylline research. The growing understanding of the molecular mechanisms of disease allows for the identification of novel therapeutic targets and the potential for drug repurposing. nih.govopenaccessjournals.com For instance, the anti-inflammatory and potential antiviral properties of dyphylline suggest its utility beyond traditional bronchodilation. nih.govresearchgate.net

Advances in drug delivery technologies, such as novel polymer-based matrix tablets and dry powder inhalers, offer the potential to improve the therapeutic profile of dyphylline. researchgate.netgoogle.com These systems can provide controlled, sustained release, potentially widening the therapeutic window and improving patient compliance. researchgate.nettandfonline.com

The rise of personalized medicine, driven by genomic and multi-omics data, presents a major opportunity. nih.govhector-fellow-academy.de By identifying biomarkers that predict patient response, it may be possible to tailor dyphylline therapy to individuals who are most likely to benefit, thereby maximizing efficacy and minimizing adverse effects. nih.gov

AspectChallengesOpportunities
Pharmacology Narrow therapeutic index and pharmacokinetic variability. researchgate.netRepurposing for new indications (e.g., antiviral, anti-inflammatory). nih.govresearchgate.net
Disease Complexity Redundancy of inflammatory pathways and disease heterogeneity. dovepress.comIdentification of novel therapeutic targets through better understanding of disease mechanisms. nih.govopenaccessjournals.com
Formulation Developing stable and effective controlled-release formulations; scaling up manufacturing. researchgate.netrjptonline.orgAdvanced drug delivery systems to improve therapeutic profile and patient compliance. researchgate.netgoogle.comtandfonline.com
Clinical Application Need for robust clinical trials to validate new indications.Personalized medicine approaches to optimize therapy based on patient biomarkers. nih.govhector-fellow-academy.de

Future research focused on overcoming these challenges and capitalizing on these opportunities will be critical to expanding the therapeutic applications of this compound.

Q & A

Q. What ethical and methodological standards apply to preclinical studies evaluating this compound’s teratogenicity?

  • Guidelines : Adhere to OECD Test No. 414 (prenatal developmental toxicity) and ARRIVE 2.0 reporting standards. Include species-specific positive/negative controls (e.g., thalidomide for teratogenicity) .
  • Documentation : Provide raw histopathology images and dose-response curves in supplementary materials. Disclose funding sources and conflicts of interest per ICMJE recommendations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.